molecular formula C15H15BrN2O2 B184741 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde CAS No. 434299-46-4

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B184741
CAS No.: 434299-46-4
M. Wt: 335.2 g/mol
InChI Key: MGPAZXISZRGLIT-UHFFFAOYSA-N
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Description

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-2-carbaldehyde
  • 5-chloro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
  • 5-fluoro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde

Uniqueness

Compared to similar compounds, 5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde stands out due to its specific bromine substitution, which can significantly influence its reactivity and biological activity. The presence of the pyrrolidinyl group also adds to its unique properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-12-3-4-14-13(7-12)11(10-19)8-18(14)9-15(20)17-5-1-2-6-17/h3-4,7-8,10H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPAZXISZRGLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355526
Record name 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434299-46-4
Record name 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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